molecular formula C6H16ClN B2928603 Ethyl(2-methylpropyl)amine hydrochloride CAS No. 63528-29-0

Ethyl(2-methylpropyl)amine hydrochloride

Cat. No.: B2928603
CAS No.: 63528-29-0
M. Wt: 137.65
InChI Key: FIUWRGSSKYHVGY-UHFFFAOYSA-N
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Description

Ethyl(2-methylpropyl)amine hydrochloride is a chemical compound with the molecular formula C6H16ClN. It is a white crystalline powder that serves as a versatile intermediate in the synthesis of various organic compounds. This compound is particularly significant in the pharmaceutical industry, where it is used as a building block for the production of amides and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-methylpropyl)amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes. One common method involves the reaction of ethylamine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then isolated through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Alkylated amines

Scientific Research Applications

Ethyl(2-methylpropyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs for treating neurological disorders.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-methyl-1-propanamine
  • Isopropylamine hydrochloride
  • N-methyl-2-propanamine hydrochloride

Uniqueness

Ethyl(2-methylpropyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable hydrochloride salts makes it particularly valuable in pharmaceutical applications, where purity and stability are crucial .

Properties

IUPAC Name

N-ethyl-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-7-5-6(2)3;/h6-7H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWRGSSKYHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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